molecular formula C9H7BrN2O B3002407 (NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-26-3

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No. B3002407
CAS RN: 1261024-26-3
M. Wt: 239.072
InChI Key: VFTWFJPBTZHHTB-LFYBBSHMSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 7th position and a hydroxylamine group attached via a double bond to the nitrogen atom of the indole .


Molecular Structure Analysis

The molecular structure would be based on the indole backbone, with the bromine atom at the 7th position providing a significant impact on the electronic properties of the molecule. The hydroxylamine group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The hydroxylamine group could confer some degree of polarity to the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise in a particular area (such as pharmaceuticals or materials science), further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWFJPBTZHHTB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine

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